![molecular formula C13H9F3S B1590045 4-Trifluoromethyl diphenyl sulfide CAS No. 53451-90-4](/img/structure/B1590045.png)
4-Trifluoromethyl diphenyl sulfide
Overview
Description
4-Trifluoromethyl diphenyl sulfide is an organic compound with the chemical formula C13H9F3S. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a diphenyl sulfide structure. This compound is known for its colorless to pale yellow crystalline appearance and its solubility in common organic solvents such as ethanol, dimethylformamide, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Trifluoromethyl diphenyl sulfide can be synthesized through various methods. One common synthetic route involves the reaction of 4-trifluoromethylphenylboronic acid with thiophenol under Suzuki–Miyaura coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethyl diphenyl sulfide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions. For example, it can react with halogenated compounds to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of this compound can yield thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogenating agents (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various halogenated or alkylated derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and other reduced sulfur compounds.
Scientific Research Applications
TFMDS and its derivatives are being investigated for their potential therapeutic applications due to their biological activity. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs. Research indicates that compounds containing trifluoromethyl groups can interact favorably with proteins and enzymes, potentially leading to enhanced efficacy in drug applications.
Case Study: Anticancer Properties
A study explored the anticancer properties of TFMDS derivatives, demonstrating significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of specific signaling pathways crucial for cancer cell survival. This highlights the compound's potential as a lead structure for developing new anticancer agents.
Synthesis of Functional Materials
TFMDS is utilized in the synthesis of advanced materials due to its unique electronic properties imparted by the trifluoromethyl group. These properties include increased stability and reactivity, making TFMDS valuable in creating fluorinated polymers and coatings that exhibit enhanced chemical resistance and durability.
Data Table: Comparison of Fluorinated Compounds
Compound Name | Structure Type | Notable Features |
---|---|---|
4-Trifluoromethyl diphenyl sulfide | Sulfide | Enhanced stability; unique reactivity |
Trifluoromethyl phenyl sulfide | Sulfide | Single trifluoromethyl group |
Perfluoroalkylated diphenyl sulfide | Fully fluorinated | Superior stability; distinct electronic properties |
Reactivity Studies
TFMDS has been studied for its reactivity in various synthetic transformations. For instance, it participates in nucleophilic substitution reactions, where the trifluoromethyl group can stabilize negative charge, facilitating reactions with electrophiles .
Case Study: Synthesis of Triazoles
A recent study highlighted a novel method utilizing TFMDS in the synthesis of trifluoromethylated triazoles through acid-catalyzed reactions. The resulting triazoles exhibited remarkable yields and selectivity, showcasing TFMDS's utility as a versatile reagent in organic synthesis .
Fluorinated Compounds in Agriculture
The introduction of TFMDS into agricultural chemistry has been explored, particularly for developing new pesticides. The stability imparted by the trifluoromethyl group allows these compounds to remain effective under various environmental conditions, thereby enhancing their utility in pest management strategies .
Mechanism of Action
The mechanism of action of 4-trifluoromethyl diphenyl sulfide involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The trifluoromethyl group can also influence the compound’s electronic properties, making it a valuable moiety in the design of bioactive molecules .
Comparison with Similar Compounds
4-Trifluoromethylphenyl Sulfide: Similar structure but lacks the second phenyl ring.
4-Trifluoromethylphenyl Sulfone: Contains a sulfone group instead of a sulfide.
4-Trifluoromethylphenyl Sulfoxide: Contains a sulfoxide group instead of a sulfide.
Uniqueness: 4-Trifluoromethyl diphenyl sulfide is unique due to its combination of the trifluoromethyl group and the diphenyl sulfide structure. This combination imparts distinct electronic and steric properties, making it a versatile compound in various chemical reactions and applications .
Biological Activity
4-Trifluoromethyl diphenyl sulfide (TFMDS), a compound characterized by the presence of trifluoromethyl and diphenyl sulfide moieties, has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with TFMDS, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is represented by the molecular formula . Its structure comprises a central sulfur atom bonded to two phenyl groups and a trifluoromethyl group, which significantly influences its chemical reactivity and biological activity.
Synthesis of this compound
The synthesis of TFMDS can be achieved through various methods, including nucleophilic substitution reactions involving sulfur-containing compounds. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or via fluorination techniques. The efficiency and yield of these methods are critical for the subsequent biological evaluations.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of TFMDS against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibitory effects on human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The IC50 values for TFMDS were reported as follows:
Cell Line | IC50 (µg/mL) |
---|---|
A-549 | 22.09 |
MCF-7 | 6.40 |
These values suggest that TFMDS exhibits strong cytotoxicity, particularly against the MCF-7 cell line, outperforming traditional chemotherapeutics such as Doxorubicin in certain assays .
The mechanism by which TFMDS induces cytotoxicity appears to involve the induction of apoptosis in cancer cells. Morphological studies revealed that treated cells exhibited characteristics such as membrane blebbing and nuclear disintegration, indicative of apoptotic processes. Flow cytometry analyses further confirmed that TFMDS promotes apoptosis in a dose-dependent manner .
Antioxidant Activity
In addition to its anticancer properties, TFMDS has demonstrated notable antioxidant activity. Various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) assessments, indicated that TFMDS effectively neutralizes free radicals, thereby potentially protecting cells from oxidative stress .
Case Studies
- Study on Lung Cancer Cells : A study conducted on A-549 cells treated with TFMDS showed a significant reduction in cell viability compared to untreated controls. The morphological changes observed post-treatment were consistent with apoptotic cell death.
- Breast Cancer Evaluation : In another investigation focusing on MCF-7 cells, TFMDS not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutic agents when used in combination therapies.
Properties
IUPAC Name |
1-phenylsulfanyl-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3S/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQZDUABIJNHRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540805 | |
Record name | 1-(Phenylsulfanyl)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53451-90-4 | |
Record name | 1-(Phenylsulfanyl)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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